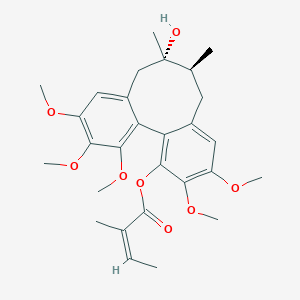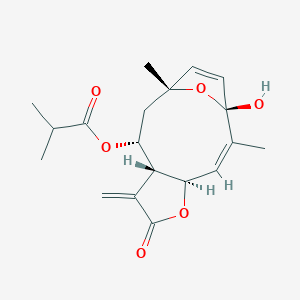
Perakine
概要
説明
Perakine is a monoterpenoid indole alkaloid derived from the plant Rauvolfia serpentina, commonly known as Indian snakeroot. This compound is part of the broader class of alkaloids, which are naturally occurring chemical compounds containing basic nitrogen atoms. This compound is particularly notable for its role in the biosynthesis of other significant alkaloids, such as ajmaline, which is used for its anti-arrhythmic properties.
科学的研究の応用
Perakine has several scientific research applications across various fields:
Chemistry: Used as a precursor in the synthesis of complex alkaloids. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its role in plant metabolism and its interaction with enzymes involved in alkaloid biosynthesis.
Medicine: Research into its potential therapeutic effects, particularly its role in the biosynthesis of ajmaline, which is used to treat cardiac arrhythmias.
作用機序
Perakine, also known as [(1R,10S,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate, is an indole alkaloid isolated from the leaves of Rauvolfia yunnanensis . This compound has been studied for its unique biochemical properties and potential therapeutic applications.
Target of Action
The primary target of this compound is the enzyme this compound Reductase (PR), a key enzyme in the biosynthesis of monoterpenoid indole alkaloids in the medicinal plant Rauvolfia serpentina .
Mode of Action
This compound interacts with its target, PR, in an NADPH-dependent manner. PR uses this compound as a natural substrate and reduces the aldehyde group of this compound to a hydroxyl group . The enzyme has a broad substrate spectrum and high heterologous expression in E. coli, exhibiting the basic characteristics of a biocatalyst .
Biochemical Pathways
This compound is involved in the biosynthesis of monoterpenoid indole alkaloids, specifically in a side branch of the 10-step biosynthetic pathway of the alkaloid ajmaline . The conversion of this compound to Raucaffrinoline by PR is a key step in this pathway .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. coli suggests that the enzyme could potentially be used to enhance the bioavailability of this compound .
Result of Action
The reduction of the aldehyde group in this compound to a hydroxyl group by PR is a crucial step in the biosynthesis of monoterpenoid indole alkaloids . These alkaloids have various biological activities, including potential anti-cancer properties .
Action Environment
The action of this compound and its interaction with PR can be influenced by various environmental factors. For instance, the chemoselectivity of PR can be engineered through rational design. A mutation at Arg127 can switch the chemoselectivity of PR between C=O and C=C, or lead to non-selectivity towards α,β-unsaturated ketones .
生化学分析
Biochemical Properties
Perakine interacts with a variety of enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is this compound reductase (PR), which catalyzes an NADPH-dependent step in a side-branch of the 10-step biosynthetic pathway of the alkaloid ajmaline . PR displays a broad substrate acceptance, converting 16 out of 28 tested compounds with reducible carbonyl function .
Cellular Effects
It is known that this compound, through its interaction with PR, plays a role in the biosynthesis of alkaloids in plant cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with PR. PR is a member of the aldo-keto reductase (AKR) super family, exhibiting the conserved catalytic tetrad Asp52, Tyr57, Lys84, His126 . The interaction between this compound and PR is crucial for the biosynthesis of certain alkaloids .
Temporal Effects in Laboratory Settings
It is known that PR, the enzyme that interacts with this compound, has a broad substrate acceptance, indicating that the effects of this compound may vary depending on the presence of other substrates .
Metabolic Pathways
This compound is involved in the biosynthesis of the alkaloid ajmaline, a process that involves a 10-step pathway . PR, the enzyme that interacts with this compound, plays a role in a side-branch of this pathway .
Transport and Distribution
Given its role in alkaloid biosynthesis, it is likely that it is transported to sites where these biosynthetic processes occur .
Subcellular Localization
Given its role in alkaloid biosynthesis, it is likely that it is localized to sites where these biosynthetic processes occur .
準備方法
Synthetic Routes and Reaction Conditions: Perakine can be synthesized through a series of enzymatic reactions involving this compound reductase. This enzyme catalyzes an NADPH-dependent reduction step in the biosynthetic pathway of ajmaline. The enzyme was cloned from cell suspension cultures of Rauvolfia serpentina and expressed in Escherichia coli . The synthetic route involves the reduction of a carbonyl group in the precursor molecule to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Rauvolfia serpentina plants, followed by extraction and purification of the compound. The process includes cell culture techniques to enhance the yield of this compound and related alkaloids. Advances in biotechnological methods, such as genetic engineering of the plant cells, have improved the efficiency of this compound production .
化学反応の分析
Types of Reactions: Perakine undergoes several types of chemical reactions, including:
Reduction: Catalyzed by this compound reductase, converting carbonyl groups to hydroxyl groups.
Oxidation: Involves the transformation of hydroxyl groups back to carbonyl groups under specific conditions.
Substitution: Reactions where functional groups in this compound are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Reduction: NADPH as a cofactor in the presence of this compound reductase.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further processed to yield other alkaloids like ajmaline .
類似化合物との比較
Perakine is unique among monoterpenoid indole alkaloids due to its specific role in the biosynthesis of ajmaline. Similar compounds include:
Ajmaline: An anti-arrhythmic alkaloid derived from the same biosynthetic pathway as this compound.
Reserpine: Another alkaloid from Rauvolfia serpentina, known for its antihypertensive properties.
Yohimbine: An alkaloid with stimulant and aphrodisiac effects, also derived from monoterpenoid indole alkaloid pathways.
This compound’s uniqueness lies in its specific enzymatic reduction step, which distinguishes it from other alkaloids in the same family .
特性
CAS番号 |
4382-56-3 |
|---|---|
分子式 |
C21H22N2O3 |
分子量 |
350.4 g/mol |
IUPAC名 |
[(1R,10S,12R,13R,14S,16S,17S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate |
InChI |
InChI=1S/C21H22N2O3/c1-10-13(9-24)12-7-16-19-21(14-5-3-4-6-15(14)22-19)8-17(23(10)16)18(12)20(21)26-11(2)25/h3-6,9-10,12-13,16-18,20H,7-8H2,1-2H3/t10-,12-,13-,16-,17-,18-,20+,21+/m0/s1 |
InChIキー |
GDXJMOGWONJRHL-AFXVYWMKSA-N |
SMILES |
CC1C(C2CC3N1C4C2C(C5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O |
異性体SMILES |
C[C@H]1[C@@H]([C@@H]2C[C@@H]3N1[C@@H]4[C@H]2[C@H]([C@@]5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O |
正規SMILES |
CC1C(C2CC3N1C4C2C(C5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O |
外観 |
Powder |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Perakine and where is it found?
A1: this compound is a monoterpenoid indole alkaloid primarily found in the Rauvolfia plant genus, known for their medicinal properties. [, , ]
Q2: Can you describe the biosynthesis of this compound?
A2: this compound is synthesized from the alkaloid vomilenine through an isomerization reaction. This reaction is catalyzed by the enzyme vinorine hydroxylase, a cytochrome P450 enzyme with the unusual ability to perform both oxidative and non-oxidative reactions. []
Q3: What is the role of this compound Reductase (PR) in the biosynthetic pathway?
A3: this compound reductase (PR), an aldo-keto reductase, catalyzes the NADPH-dependent reduction of this compound to raucaffrinoline. [, , ] This enzyme exhibits a unique α8/β6 barrel structure not observed in other aldo-keto reductases. []
Q4: How does NADPH binding influence PR activity?
A4: Upon NADPH binding, PR undergoes significant conformational changes. These changes include the formation of two additional β-strands and an α-helix at the C-terminus, along with a movement of up to 24 Å. This creates a larger substrate-binding pocket, enhancing enzyme activity and resulting in cooperative kinetics. []
Q5: Can the chemoselectivity of PR be altered?
A5: Yes, research has shown that mutating Arg127 in the PR enzyme can switch its chemoselectivity towards α,β-unsaturated ketones. This allows for the selective production of either allylic alcohols or saturated ketones. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C21H22N2O3 and a molecular weight of 350.4 g/mol. []
Q7: Has the NMR spectrum of this compound been reported?
A7: Yes, both 1H and 13C NMR spectroscopic data for this compound, including its PFT 13C{1H}-NMR spectrum, have been studied and correlated with related compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1S,9R,10S,12S,13E,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate](/img/structure/B201333.png)
![(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B201540.png)







![(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate](/img/structure/B203222.png)




